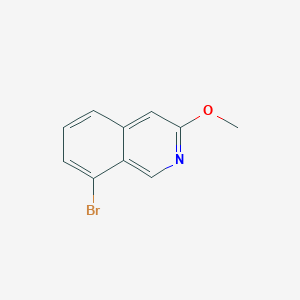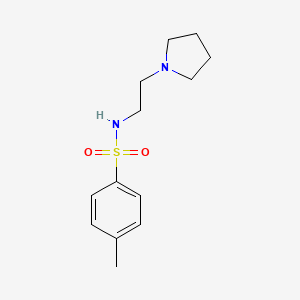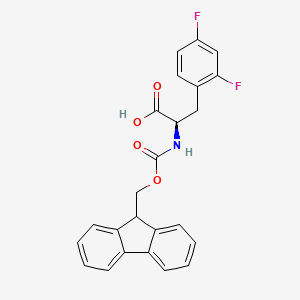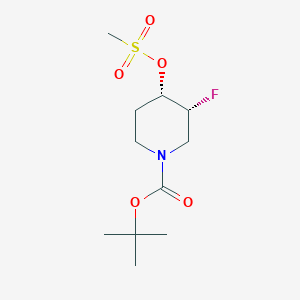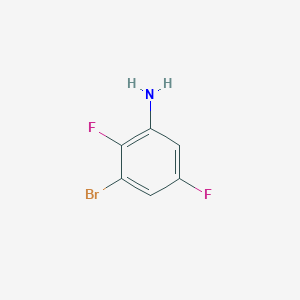
3-溴-2,5-二氟苯胺
描述
3-Bromo-2,5-difluoroaniline is a chemical compound with the molecular formula C6H4BrF2N and a molecular weight of 208 . It is a crystalline solid in form and white in color .
Molecular Structure Analysis
The molecular structure of 3-Bromo-2,5-difluoroaniline consists of a bromine atom and two fluorine atoms attached to a benzene ring, which also has an amine group . The InChI code for this compound is 1S/C6H4BrF2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 .Physical And Chemical Properties Analysis
3-Bromo-2,5-difluoroaniline has a predicted boiling point of 228.6±35.0 °C and a predicted density of 1.788±0.06 g/cm3 . It is recommended to be stored at 2-8°C, protected from light . The compound is a crystalline solid in form and white in color .科学研究应用
1. 肾毒性研究
对卤苯胺类化合物的研究,包括类似于3-溴-2,5-二氟苯胺的化合物,在肾毒性研究中具有重要意义。这些化合物通常用于农药、染料和药物的制造,已被研究其对肾皮质片的影响。其中,某些二卤苯胺表现出强烈的肾毒性效应,溴和碘取代物显示出最大的肾毒性潜力 (Hong, Anestis, Henderson, & Rankin, 2000)。
2. 杂环和脂肪化合物的合成
3-溴-2,5-二氟苯胺是合成各种化学结构的重要构建块。例如,其类似物已被用于创建一系列三氟甲基杂环化合物,展示了其在化学合成中的多功能性。这符合溴苯胺在形成复杂有机化合物方面的广泛用途 (Lui, Marhold, & Rock, 1998)。
3. 药物发现中的催化作用
与3-溴-2,5-二氟苯胺结构相似的化合物已被用于钯催化反应。这些反应在药物发现和开发中至关重要,提供了一个实际的应用途径。该过程涉及有机硼的gem-二氟烯基化,展示了该化合物在药物化学中的潜力 (Min, Yin, Feng, Guo, & Zhang, 2014)。
4. 光谱学和光学研究中的应用
对类似于3-溴-2,5-二氟苯胺的化合物的研究,如5-溴-2-(三氟甲基)吡啶,已促进了光谱学的进展。这些研究包括傅里叶变换红外(FT-IR)和核磁共振(NMR)光谱学,有助于理解分子水平上的化学结构和相互作用 (Vural & Kara, 2017)。
安全和危害
3-Bromo-2,5-difluoroaniline is labeled with the GHS07 symbol, indicating that it can cause skin irritation, serious eye irritation, and respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Safety measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
属性
IUPAC Name |
3-bromo-2,5-difluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrF2N/c7-4-1-3(8)2-5(10)6(4)9/h1-2H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBGGFYZUDGDHMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1N)F)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrF2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679589 | |
| Record name | 3-Bromo-2,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2,5-difluoroaniline | |
CAS RN |
1269232-99-6 | |
| Record name | 3-Bromo-2,5-difluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10679589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details
















Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

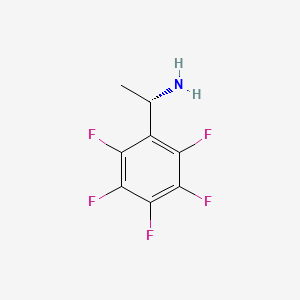
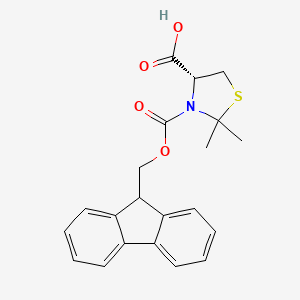
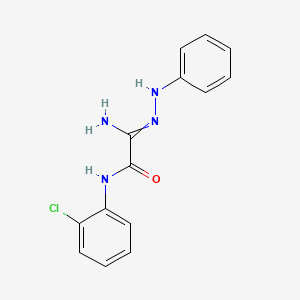
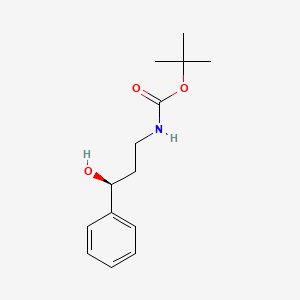
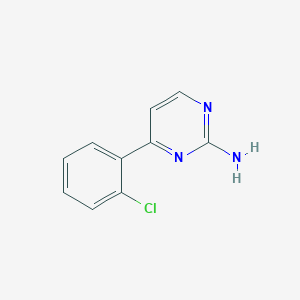
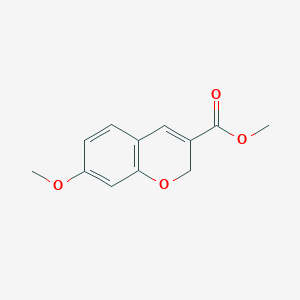
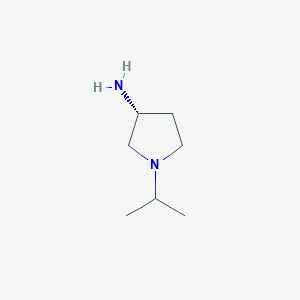
![tert-butyl (3R)-3-[(dimethylamino)methyl]piperidine-1-carboxylate](/img/structure/B1504838.png)
